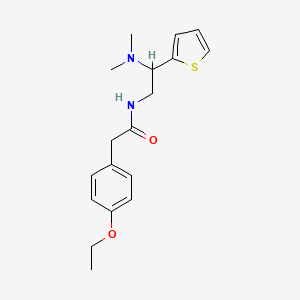

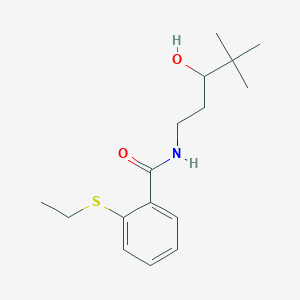

2-(ethylthio)-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(ethylthio)-N-(3-hydroxy-4,4-dimethylpentyl)benzamide" has not been directly studied in the provided papers. However, the papers do discuss various benzamide derivatives and their biological activities, which can provide insights into the potential characteristics and behaviors of the compound . Benzamide derivatives are known for their diverse biological activities and are often explored for their therapeutic potential .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl compound and an amine. For example, paper describes the synthesis of acylthiourea derivatives by reacting benzoyl isothiocyanate with primary aromatic amines. Similarly, the synthesis of the compound of interest would likely involve the reaction of an appropriate benzoyl compound with an ethylthio-substituted amine. The synthesis process is often followed by characterization using techniques such as NMR, IR, and mass spectrometry to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzoyl group attached to an amine. The structure of these compounds can be analyzed using X-ray diffraction, IR spectroscopy, and computational methods such as density functional theory (DFT) . For instance, paper discusses the use of X-ray diffraction and DFT calculations to analyze the structure of a novel benzamide derivative. These techniques can provide detailed information about the bond lengths, angles, and overall geometry of the molecule.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, they can participate in hydrogen bonding due to the presence of amide groups, as discussed in paper . The reactivity of these compounds can also be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their interaction with biological targets . The compound "this compound" would likely exhibit similar reactivity patterns, with the ethylthio and hydroxy groups playing a role in its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be determined through experimental studies. Thermal analysis techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are commonly used to study the thermal stability and phase transitions of these compounds . The solubility can be influenced by the polarity and the presence of functional groups capable of forming hydrogen bonds . The compound of interest would be expected to have properties consistent with those of similar benzamide derivatives.

科学的研究の応用

Metalloligand Applications in Magnetism

Metalloligands, including those derived from benzamide ligands, have been designed for single-molecule and single-chain magnets. The coordination of these ligands to copper ions and their reaction with lanthanide salts yield complexes with significant magnetic properties, such as single-molecule magnet (SMM) behavior and single-chain magnet (SCM) behavior, indicating potential applications in magnetic storage devices or quantum computing (Costes, Vendier, & Wernsdorfer, 2010).

Synthesis and Structural Studies

Benzamide derivatives have been synthesized and structurally characterized to explore their potential applications. For instance, the synthesis and characterization of enaminones and their isomers demonstrate the capacity of benzamide derivatives for forming stable structures with unique properties, which could be useful in the development of new materials or chemical sensors (Brbot-Šaranović, Pavlović, & Cindrić, 2000).

Antimicrobial Properties

New benzamide derivatives, including acylthiourea compounds, have shown activity against various bacterial and fungal strains. These derivatives offer a pathway for the development of new antimicrobial agents, demonstrating the utility of benzamide structures in pharmaceutical research (Limban et al., 2011).

Agricultural Applications

Benzamide derivatives have also found applications in agriculture. For example, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide has been identified as a potent herbicide active against both annual and perennial grasses, showcasing the potential of benzamide compounds in developing new herbicides with specific action modes (Viste, Cirovetti, & Horrom, 1970).

作用機序

Mode of Action

It is known that the presence of a hydroxyl group can contribute to antioxidant properties . The compound’s interaction with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

The compound may be involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . The Maillard reaction produces a wide range of compounds, contributing to the antioxidant activity of its products .

Result of Action

Compounds with similar structures have been found to possess antioxidant activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and its interactions with its targets .

特性

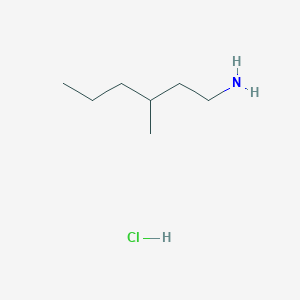

IUPAC Name |

2-ethylsulfanyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2S/c1-5-20-13-9-7-6-8-12(13)15(19)17-11-10-14(18)16(2,3)4/h6-9,14,18H,5,10-11H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLZRCQUIZJLEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCCC(C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)

![ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2502863.png)

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2502864.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)